molecular formula C16H12N4O2 B1430315 Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate CAS No. 1565845-69-3

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B1430315
CAS No.: 1565845-69-3
M. Wt: 292.29 g/mol
InChI Key: LKGSYVWHKKKZRT-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Design and MAP Kinase Inhibitors

Compounds with a substituted imidazole scaffold, including pyrimidine-based derivatives, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. Research into these compounds includes the design, synthesis, and activity studies of ligands with pyridine and pyrimidine moieties, aimed at improving inhibitory activity and selectivity for p38 over other kinases. These studies contribute to the development of potential therapeutic agents targeting inflammation and related diseases (Scior et al., 2011).

Chemistry and Properties of Pyridine Derivatives

The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed. These reviews summarize the preparation procedures, properties, complex compounds, spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such comprehensive reviews identify areas of potential interest for future investigations, including unknown analogues of these compounds (Boča et al., 2011).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and pyrimidine derivatives, are known for their versatility as synthetic intermediates and their significance in biological applications. They play vital roles in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have shown potential in medicinal applications with activities such as anticancer, antibacterial, and anti-inflammatory. This highlights the importance of heterocyclic N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Anti-Cancer Pyrimidines in Diverse Scaffolds

Pyrimidine ring structures, being the building blocks of DNA and RNA, exhibit diverse pharmacological activities, including anticancer properties. A review of patent literature focused on pyrimidine-based anticancer agents reveals the extensive research and potential of these compounds to interact with various enzymes, targets, and receptors, indicating their significance in the development of future drug candidates (Kaur et al., 2014).

Properties

IUPAC Name

methyl 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-22-16(21)12-10-19-15(13-4-2-3-7-18-13)20-14(12)11-5-8-17-9-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGSYVWHKKKZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=NC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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